

Physicochemical Properties of 2,3-Difluoropyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Difluoropyridin-4-ol

Cat. No.: B567812

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available physicochemical data for **2,3-Difluoropyridin-4-ol** and its close structural analogs. Due to the limited availability of experimental data for **2,3-Difluoropyridin-4-ol** in the public domain, this document focuses on providing detailed, generalized experimental protocols for the determination of key physicochemical properties. These methodologies are standard in the field and can be readily adapted for the characterization of **2,3-Difluoropyridin-4-ol** in a laboratory setting.

Introduction to 2,3-Difluoropyridin-4-ol

2,3-Difluoropyridin-4-ol is a fluorinated pyridine derivative. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. As such, fluorinated pyridines are of significant interest in medicinal chemistry and drug discovery. The 4-hydroxyl group of this compound suggests potential for hydrogen bonding and introduces the possibility of keto-enol tautomerism, where it may exist in equilibrium with its keto form, 2,3-Difluoro-1H-pyridin-4-one. A commercial supplier lists the tautomer 2,3-Difluoropyridin-4-one, though without accompanying physicochemical data.^[1]

Physicochemical Data Summary

Direct experimental data for **2,3-Difluoropyridin-4-ol** is scarce. However, data for the closely related analogs, 2,3-Difluoropyridine and 2,3-Difluoropyridine-4-carboxylic acid, are available

and presented below for comparative purposes.

Table 1: Physicochemical Properties of **2,3-Difluoropyridin-4-ol** Analogs

Property	2,3-Difluoropyridine	2,3-Difluoropyridine-4-carboxylic acid
Molecular Formula	C ₅ H ₃ F ₂ N	C ₆ H ₃ F ₂ NO ₂
Molecular Weight	115.08 g/mol [2]	159.09 g/mol [3]
Physical Form	Colorless to light yellow liquid[4][5]	White to off-white powder[6]
Melting Point	Not Applicable	165 - 167 °C[3][7]
Boiling Point	125 - 126 °C[5]	377.4 °C at 760 mmHg
Density	1.265 g/mL at 25 °C	Not Available
Refractive Index	n _{20/D} 1.427	Not Available
pKa	-2.85 ± 0.10 (Predicted)[5]	Not Available
LogP	1.4 (Predicted)[2]	Not Available
CAS Number	1513-66-2	851386-31-7[3][7]

Experimental Protocols

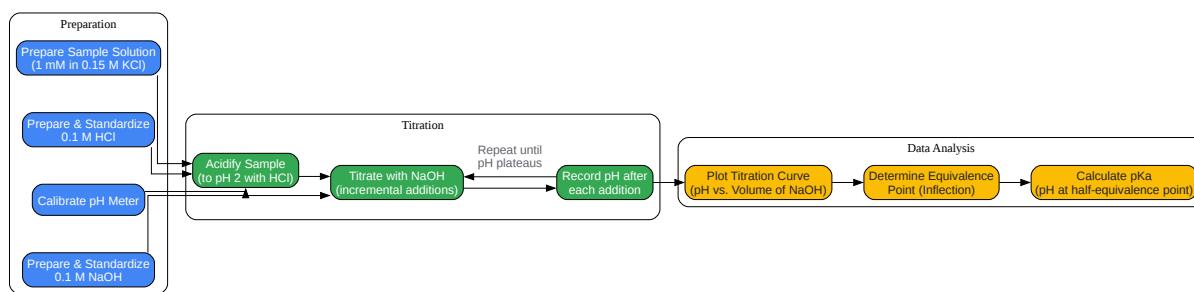
The following sections detail generalized experimental protocols for the determination of key physicochemical properties of **2,3-Difluoropyridin-4-ol**.

Determination of Melting Point

Methodology: Capillary Melting Point Determination

- Sample Preparation: A small amount of the crystalline solid sample of **2,3-Difluoropyridin-4-ol** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Instrumentation: A calibrated digital melting point apparatus is used.

- Procedure:
 - The capillary tube containing the sample is placed in the heating block of the apparatus.
 - The temperature is rapidly increased to about 15-20 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
 - The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
- Calibration: The apparatus should be calibrated using certified reference standards with known melting points.


Determination of pKa

Methodology: Potentiometric Titration

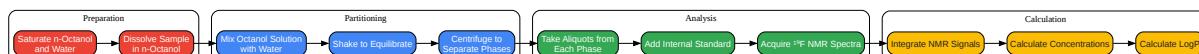
This method is suitable for determining the acidity (pKa) of the hydroxyl group of **2,3-Difluoropyridin-4-ol**.

- Solution Preparation:
 - A standard solution of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) are prepared and standardized.
 - A solution of the sample (e.g., 1 mM of **2,3-Difluoropyridin-4-ol**) is prepared in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is an issue. The ionic strength of the solution is kept constant using a background electrolyte such as 0.15 M potassium chloride (KCl).
- Instrumentation: A calibrated pH meter with a suitable electrode is used.
- Procedure:
 - The sample solution is placed in a thermostatted vessel and stirred continuously.
 - The solution is initially acidified to a low pH (e.g., pH 2) with the standard HCl solution.

- The solution is then titrated with small, precise increments of the standard NaOH solution.
- The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
- Data Analysis:
 - A titration curve is generated by plotting the pH versus the volume of NaOH added.
 - The equivalence point is determined from the inflection point of the titration curve (or by analyzing the first or second derivative).
 - The pKa is determined from the pH at the half-equivalence point.

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by potentiometric titration.


Determination of LogP (Octanol-Water Partition Coefficient)

Methodology: Shake-Flask Method with ^{19}F NMR Analysis

Given the presence of fluorine atoms, ^{19}F NMR spectroscopy provides a highly sensitive and accurate method for determining the concentration of the analyte in each phase.

- Preparation of Phases:
 - n-Octanol and water are mutually saturated by stirring them together for at least 24 hours, followed by separation of the two phases.
- Sample Preparation:
 - A known amount of **2,3-Difluoropyridin-4-ol** is dissolved in the n-octanol phase.
- Partitioning:
 - A measured volume of the n-octanol solution of the sample is mixed with an equal volume of the water phase in a sealed container.
 - The mixture is shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
 - The container is then centrifuged to achieve complete phase separation.
- Analysis by ^{19}F NMR:
 - A precise aliquot is taken from both the n-octanol and the water layers.
 - A known concentration of an internal standard (a fluorinated compound soluble in both phases or added separately to each aliquot) is added to each aliquot.
 - The ^{19}F NMR spectrum of each sample is recorded.
- Data Analysis:

- The concentration of **2,3-Difluoropyridin-4-ol** in each phase is determined by integrating the signal corresponding to the analyte relative to the signal of the internal standard.
- The LogP value is calculated using the following formula: $\text{LogP} = \log_{10} (\text{[Concentration in Octanol] / [Concentration in Water]})$

[Click to download full resolution via product page](#)

Caption: Workflow for LogP determination by the shake-flask method with ^{19}F NMR.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the biological activity or associated signaling pathways of **2,3-Difluoropyridin-4-ol**. The biological effects of this compound would need to be determined through *in vitro* and *in vivo* screening assays.

Conclusion

This technical guide provides a summary of the known physicochemical properties of compounds structurally related to **2,3-Difluoropyridin-4-ol** and offers detailed, generalized protocols for the experimental determination of its key properties. The provided methodologies for measuring melting point, pKa, and LogP are robust and widely applicable in the field of medicinal chemistry. The successful characterization of **2,3-Difluoropyridin-4-ol** will be a crucial step in elucidating its potential as a valuable building block in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Difluoropyridin-4-one | [frontierspecialtychemicals.com]
- 2. 2,3-Difluoropyridine | C5H3F2N | CID 2783176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Difluoropyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2,3-Difluoropyridine | 1513-66-2 [chemicalbook.com]
- 6. 2,3-Difluoropyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 7. 2,3-Difluoropyridine-4-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- To cite this document: BenchChem. [Physicochemical Properties of 2,3-Difluoropyridin-4-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b567812#physicochemical-properties-of-2-3-difluoropyridin-4-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com